methyl 3-(3-bromopyridin-4-yl)propanoate methyl 3-(3-bromopyridin-4-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 2111029-43-5
VCID: VC12011983
InChI: InChI=1S/C9H10BrNO2/c1-13-9(12)3-2-7-4-5-11-6-8(7)10/h4-6H,2-3H2,1H3
SMILES: COC(=O)CCC1=C(C=NC=C1)Br
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol

methyl 3-(3-bromopyridin-4-yl)propanoate

CAS No.: 2111029-43-5

Cat. No.: VC12011983

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(3-bromopyridin-4-yl)propanoate - 2111029-43-5

Specification

CAS No. 2111029-43-5
Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
IUPAC Name methyl 3-(3-bromopyridin-4-yl)propanoate
Standard InChI InChI=1S/C9H10BrNO2/c1-13-9(12)3-2-7-4-5-11-6-8(7)10/h4-6H,2-3H2,1H3
Standard InChI Key DQJOQAYEYITKQF-UHFFFAOYSA-N
SMILES COC(=O)CCC1=C(C=NC=C1)Br
Canonical SMILES COC(=O)CCC1=C(C=NC=C1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a pyridine ring substituted with a bromine atom at position 3 and a methyl propanoate group at position 4. Key structural identifiers include:

  • Molecular Formula: C₉H₁₀BrNO₂

  • SMILES: COC(=O)CCC1=C(C=NC=C1)Br

  • InChI Key: DQJOQAYEYITKQF-UHFFFAOYSA-N .

The ester group introduces polarity, while the bromine atom enhances electrophilicity, making the compound amenable to nucleophilic substitutions.

Spectroscopic and Physicochemical Properties

Predicted collision cross sections (CCS) for various adducts, calculated via mass spectrometry, are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]⁺243.99677143.3
[M+Na]⁺265.97871146.6
[M-H]⁻241.98221142.9

These values assist in characterizing the compound’s behavior in analytical workflows, particularly in metabolomics and drug discovery .

Synthetic Pathways and Optimization

Precursor Synthesis: 3-Bromo-4-methylpyridine

A critical precursor, 3-bromo-4-methylpyridine, is synthesized via a two-step process:

  • Reduction of 4-Methyl-3-nitropyridine:

    • Conditions: Hydrogenation at 20–40°C under 0.5 MPa H₂ using Pd/C or Raney Ni catalysts in methanol.

    • Yield: 97% for 4-methyl-3-aminopyridine .

  • Bromination via Diazotization:

    • Step 1: Salt formation with HBr at -10°C to 0°C.

    • Step 2: Bromine addition followed by sodium nitrite to generate a diazonium intermediate.

    • Step 3: Alkaline pH adjustment (pH 9) and extraction yield 95% 3-bromo-4-methylpyridine .

Esterification to Methyl 3-(3-Bromopyridin-4-yl)propanoate

While explicit protocols for this compound are absent in literature, analogous esterifications suggest:

  • Route: Reaction of 3-bromo-4-methylpyridine with methyl acrylate via Michael addition or palladium-catalyzed coupling.

  • Alternative: Hydrolysis of a nitrile intermediate followed by esterification with methanol.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s bromine and ester groups make it a candidate for:

  • Kinase Inhibitors: Bromopyridines are common in ATP-binding site targeting.

  • Anticancer Agents: As seen in analogues like imatinib, where halogenated pyridines enhance binding affinity .

Agrochemical Development

Brominated pyridines are utilized in herbicides and insecticides. For instance, the propanoate side chain could improve soil mobility or bioavailability .

Material Science

The planar pyridine ring and ester group may contribute to liquid crystal or polymer synthesis, though direct evidence requires further study .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator